molecular formula C10H20ClN B6267007 rac-1-[(1R,2S)-2-cyclohexylcyclopropyl]methanamine hydrochloride CAS No. 2307779-75-3

rac-1-[(1R,2S)-2-cyclohexylcyclopropyl]methanamine hydrochloride

Cat. No.: B6267007
CAS No.: 2307779-75-3
M. Wt: 189.7
Attention: For research use only. Not for human or veterinary use.
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Description

rac-1-[(1R,2S)-2-cyclohexylcyclopropyl]methanamine hydrochloride is a chemical compound with the molecular formula C10H19N·HCl It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-1-[(1R,2S)-2-cyclohexylcyclopropyl]methanamine hydrochloride typically involves the cyclopropanation of a suitable precursor, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

rac-1-[(1R,2S)-2-cyclohexylcyclopropyl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexylcyclopropyl ketones, while reduction could produce cyclohexylcyclopropylamines.

Scientific Research Applications

rac-1-[(1R,2S)-2-cyclohexylcyclopropyl]methanamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-1-[(1R,2S)-2-cyclohexylcyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(1R,2S)-2-cyclohexylcyclopropyl]methanamine: The non-hydrochloride form of the compound.

    Cyclohexylcyclopropylamine: A simpler analog with similar structural features.

    Cyclopropylmethanamine: A related compound with a cyclopropyl group attached to a methanamine moiety.

Uniqueness

rac-1-[(1R,2S)-2-cyclohexylcyclopropyl]methanamine hydrochloride is unique due to its specific stereochemistry and the presence of both cyclohexyl and cyclopropyl groups. These structural features confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

2307779-75-3

Molecular Formula

C10H20ClN

Molecular Weight

189.7

Purity

95

Origin of Product

United States

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